Product packaging for Illudinine(Cat. No.:CAS No. 18500-63-5)

Illudinine

Cat. No.: B095577
CAS No.: 18500-63-5
M. Wt: 271.31 g/mol
InChI Key: FSBVQCVHOXXMGN-UHFFFAOYSA-N
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Description

Illudinine is a methoxybenzoic acid.
This compound has been reported in Omphalotus olearius and Omphalotus illudens with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B095577 Illudinine CAS No. 18500-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18500-63-5

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid

InChI

InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)

InChI Key

FSBVQCVHOXXMGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C

Other CAS No.

18500-63-5

Synonyms

illudinine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Illudinine from Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudinine, a sesquiterpenoid alkaloid with a unique chemical scaffold, was first discovered in the fungus Clitocybe illudens, now known as Omphalotus olearius. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its fungal source. It details the experimental protocols for fungal fermentation, extraction, and chromatographic purification, and presents available quantitative and spectroscopic data. Furthermore, this guide explores the current understanding of the biosynthetic pathway of this compound, offering insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the illudane-type sesquiterpenoids, produced by fungi of the genus Omphalotus (formerly Clitocybe), have garnered significant interest due to their unique chemical structures and potent biological activities. This compound stands out within this class as a nitrogen-containing derivative, a sesquiterpenoid alkaloid. Its discovery in 1969 marked a significant contribution to the field of natural product chemistry. This guide aims to provide a detailed technical resource on the discovery and isolation of this compound, catering to the needs of researchers and professionals in related scientific fields.

Fungal Source and Fermentation

The primary fungal source of this compound is the bioluminescent mushroom Omphalotus olearius, previously classified as Clitocybe illudens. While specific details of the fermentation conditions used in the original discovery are not extensively documented in readily available literature, general protocols for the cultivation of Omphalotus species for the production of related sesquiterpenes can be adapted.

Experimental Protocol: Fungal Fermentation (General)

A generalized protocol for the cultivation of Omphalotus illudens for the production of sesquiterpenoids is as follows:

  • Strain Maintenance: Maintain cultures of Omphalotus olearius on a suitable solid medium, such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: Inoculate a liquid medium, for example, Potato Dextrose Broth (PDB), with mycelial plugs from the agar culture. Incubate the culture at room temperature with agitation to generate a sufficient biomass for inoculation of the production culture.

  • Production Culture: Inoculate a larger volume of liquid production medium with the seed culture. A typical production medium might consist of glucose, yeast extract, and mineral salts.

  • Incubation: Incubate the production culture for several weeks under controlled conditions of temperature and agitation to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.

Extraction and Isolation

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification. The original method reported by Nair and colleagues in 1969 provides the foundation for this process.

Experimental Protocol: Extraction and Purification

The following protocol is based on the established methods for isolating illudane sesquiterpenoids from Omphalotus cultures:

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the filtered culture broth exhaustively with an organic solvent such as ethyl acetate. Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

  • Crystallization: Concentrate the fractions containing this compound and induce crystallization by dissolving the residue in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The choice of solvent for crystallization is critical and may require empirical optimization.

Logical Workflow for this compound Isolation

Illudinine_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Omphalotus olearius Culture B Liquid Fermentation A->B C Filtration B->C D Ethyl Acetate Extraction of Broth C->D E Concentration D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection (TLC guided) G->H I Crystallization H->I J Pure this compound I->J

Caption: Workflow for the isolation of this compound from Omphalotus olearius.

Quantitative Data

Quantitative data regarding the yield of this compound from fungal cultures is scarce in the literature. The yields of secondary metabolites from fungi are often variable and

Spectroscopic Profile of Illudinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Illudinine, a sesquiterpenoid isolated from the mushroom Omphalotus illudens. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and further development of this compound as a potential therapeutic agent, notably as a monoamine oxidase B (MAO-B) inhibitor.

Spectroscopic Data of this compound

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.25s1HH-1
8.55d6.01HH-4
7.78d6.01HH-3
4.15s3HOCH₃
3.24s2HH-6
3.01s2HH-8
1.20s6HC(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Type
168.0C
159.4C
150.2CH
145.4C
139.8C
134.5CH
121.8C
118.9CH
56.4CH₃
50.8CH₂
47.9CH₂
41.2C
29.8CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
2955C-H stretch (alkane)
1705C=O stretch (carboxylic acid)
1630C=C stretch (aromatic)
1580C=N

An In-depth Technical Guide to the Mechanism of Action of Illudinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudinine, a sesquiterpenoid alkaloid, has been identified as a novel inhibitor of monoamine oxidase B (MAO-B). This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical data. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development. The guide details the biochemical activity of this compound, presents quantitative data on its inhibitory potency, outlines a representative experimental protocol for assessing its activity, and visualizes the pertinent biological pathway.

Introduction to this compound

This compound is a fungal metabolite that has recently emerged as a molecule of interest in the field of neuropharmacology. Structurally, it is a sesquiterpene-alkaloid with an illudalane skeleton. Preliminary in vitro studies have demonstrated that this compound's primary biological activity is the inhibition of monoamine oxidase B (MAO-B), an enzyme of significant interest in the context of neurological diseases.

Core Mechanism of Action: Monoamine Oxidase B Inhibition

The principal mechanism of action of this compound identified to date is the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine. By inhibiting MAO-B, this compound can increase the synaptic concentrations of these neurotransmitters, a therapeutic strategy employed in the management of neurodegenerative conditions such as Parkinson's disease.

At present, the specific binding mode of this compound to the MAO-B active site has not been fully elucidated in the scientific literature. Further research, including co-crystallization studies and computational docking simulations, is required to characterize the precise molecular interactions, such as the type of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) and the key amino acid residues involved in the binding.

Signaling Pathway

The following diagram illustrates the role of MAO-B in the degradation of monoamine neurotransmitters and the point of intervention for an inhibitor like this compound.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibition Pharmacological Intervention Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Inhibition

Figure 1: Mechanism of MAO-B Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against human MAO-B has been quantified in preliminary assays. The following table summarizes the available data.

CompoundTargetIC50 (µM)Assay TypeSource
This compoundMAO-B18 ± 7.1In vitro enzyme assay

Experimental Protocols

The following is a representative protocol for an in vitro monoamine oxidase B inhibition assay, based on standard methodologies in the field. This protocol is intended to provide a framework for the experimental validation of this compound's inhibitory activity.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a proprietary fluorogenic substrate)

  • Horseradish peroxidase (HRP)

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Illudinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudinine is a sesquiterpenoid natural product that has garnered interest due to its potential as a monoamine oxidase B (MAO-B) inhibitor. Traditional multi-step syntheses of this compound can be lengthy and inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This document provides detailed application notes and protocols for two distinct and efficient microwave-assisted strategies for the synthesis of this compound.

The first approach, developed by Dudley and coworkers, features a key microwave-assisted oxidative cycloisomerization step to construct the isoquinoline core of this compound. The second strategy, from the Deiters research group, employs a microwave-mediated nickel-catalyzed [2+2+2] cyclotrimerization reaction to assemble the carbocyclic framework.

Quantitative Data Summary

The following table summarizes the key quantitative data for the microwave-assisted steps in the synthesis of this compound via two different methodologies.

ParameterMicrowave-Assisted Oxidative Cycloisomerization (Dudley et al.)Microwave-Mediated Ni-Catalyzed [2+2+2] Cyclotrimerization (Deiters et al.)
Precursor Diene-enyne precursorDiyne and alkyne precursors
Catalyst Not Applicable (thermal reaction)Ni(CO)₂ (PPh₃)₂
Catalyst Loading Not Applicable10 mol %
Solvent 1,2-dichlorobenzeneToluene
Temperature 220 °C180 °C
Reaction Time 30 minutes20 minutes
Yield 65%85%
Microwave Reactor CEM DiscoverCEM Discover

Experimental Protocols

Microwave-Assisted Oxidative Cycloisomerization (Dudley et al.)

This protocol is adapted from the total synthesis of this compound reported by Dudley and coworkers.

Materials:

  • Diene-enyne precursor

  • 1,2-dichlorobenzene (degassed)

  • CEM Discover microwave reactor or equivalent

  • 10 mL microwave reaction vessel with a stir bar

  • Septum

Procedure:

  • To a 10 mL microwave reaction vessel containing a stir bar, add the diene-enyne precursor (1.0 equiv).

  • Add degassed 1,2-dichlorobenzene (to achieve a 0.1 M solution).

  • Seal the vessel with a septum.

  • Place the reaction vessel in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 220 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.

Microwave-Mediated Nickel-Catalyzed [2+2+2] Cyclotrimerization (Deiters et al.)

This protocol is based on the work of Deiters and coworkers in their total synthesis of this compound.

Materials:

  • Diyne precursor (1.0 equiv)

  • Alkyne precursor (1.2 equiv)

  • Ni(CO)₂(PPh₃)₂ (10 mol %)

  • Toluene (anhydrous and degassed)

  • CEM Discover microwave reactor or equivalent

  • 10 mL microwave reaction vessel with a stir bar

  • Septum

Procedure:

  • To a 10 mL microwave reaction vessel containing a stir bar, add the diyne precursor (1.0 equiv) and Ni(CO)₂(PPh₃)₂ (0.10 equiv).

  • Seal the vessel with a septum and purge with nitrogen.

  • Add anhydrous and degassed toluene via syringe to achieve a 0.2 M solution of the diyne.

  • Add the alkyne precursor (1.2 equiv) via syringe.

  • Place the reaction vessel in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 180 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound core structure.

Visualizations

Retrosynthetic Analysis of Illudinine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the retrosynthetic analysis and total synthesis of Illudinine, a sesquiterpene alkaloid. It is intended for researchers, scientists, and professionals in drug development, offering a comparative study of two seminal synthetic routes: the classic Woodward synthesis and a more recent, streamlined approach starting from dimedone. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and further investigation.

Introduction

This compound is a fungal metabolite first isolated from the toxic Jack O'Lantern mushroom (Omphalotus illudens). Its unique bridged tricyclic structure has made it an intriguing target for total synthesis. This application note details two distinct and successful synthetic strategies, highlighting the evolution of synthetic methodology over several decades. The first is the landmark 15-step synthesis from indan reported by R.B. Woodward in 1977. The second is a more efficient 7-step synthesis from dimedone developed by Dudley and coworkers, which was first reported as an 8-step synthesis in 2017 and later optimized in 2020.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals key strategic disconnections that form the basis for the synthetic routes discussed herein.

Dudley Synthesis Retrosynthesis

The more recent synthesis by Dudley and coworkers employs a powerful "open and shut" strategy. The primary disconnection is the isoquinoline core, which is envisioned to be formed via an oxidative cycloisomerization of a vinylarene-alkyne precursor. This precursor, in turn, can be assembled through a tandem ring-opening fragmentation and Knoevenagel-type condensation of a dimedone-derived triflate.

Dudley Retrosynthesis This compound This compound Isoquinoline_core Isoquinoline Core Formation (Oxidative Cycloisomerization) This compound->Isoquinoline_core [Disconnect C-N bond] Vinylarene_alkyne Vinylarene-Alkyne Precursor Isoquinoline_core->Vinylarene_alkyne [Unravel Cyclization] Tandem_reaction Tandem Fragmentation/ Knoevenagel Condensation Vinylarene_alkyne->Tandem_reaction Dimedone_derivative Dimedone Derivative Tandem_reaction->Dimedone_derivative

Caption: Retrosynthetic analysis of the Dudley synthesis of this compound.

Woodward Synthesis Retrosynthesis

The classical Woodward synthesis approaches the tricyclic core of this compound from an indan starting material. The retrosynthesis involves simplification of the highly functionalized cyclopentane ring and disconnection of the aromatic ring substituents, ultimately leading back to a substituted indanone.

Woodward Retrosynthesis This compound This compound Functional_group_interconversion Functional Group Interconversion This compound->Functional_group_interconversion Dialdehyde_intermediate Dialdehyde Intermediate Functional_group_interconversion->Dialdehyde_intermediate Cyclopentanone_elaboration Cyclopentanone Ring Elaboration Dialdehyde_intermediate->Cyclopentanone_elaboration Substituted_indanone Substituted Indanone Cyclopentanone_elaboration->Substituted_indanone Indan Indan Substituted_indanone->Indan

Caption: Retrosynthetic analysis of the Woodward synthesis of this compound.

Comparative Analysis of Synthetic Routes

The two synthetic routes offer a stark contrast in efficiency and overall strategy, reflecting the advancements in synthetic organic chemistry.

ParameterWoodward Synthesis (1977)Dudley Synthesis (2020)
Starting Material IndanDimedone
Number of Steps 157
Overall Yield ~4.6%~55%
Key Strategies Friedel-Crafts acylation, Nazarov cyclization, Clemmensen reduction, functional group manipulationsTandem fragmentation/Knoevenagel condensation, Microwave-assisted oxidative cycloisomerization

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the more recent and efficient synthesis of this compound from dimedone by Dudley and coworkers.

Synthesis of the Vinylarene-Alkyne Precursor (Tandem Fragmentation/Knoevenagel Condensation)

This procedure outlines the formation of the key enyne

Application Notes and Protocols for the Investigation of Illudinine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of Illudinine in animal models of Parkinson's disease (PD). It is important to note that, to date, no specific in vivo studies of this compound in PD animal models have been published in the peer-reviewed scientific literature. The information and protocols detailed below are therefore based on the known in vitro activity of this compound as a monoamine oxidase B (MAO-B) inhibitor and established, validated methodologies for the preclinical assessment of potential anti-Parkinsonian agents. The provided data are hypothetical and for illustrative purposes only.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. A key therapeutic strategy in the management of PD is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating motor symptoms.

This compound, a fungal sesquiterpene-alkaloid, has been identified as a potent inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC50) of 18.3 μM in preliminary in vitro assays. This finding provides a strong rationale for the investigation of this compound as a potential therapeutic agent for Parkinson's disease. These application notes provide a framework for the preclinical evaluation of this compound in established animal models of PD.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the successful preclinical evaluation of this compound. These tables are intended to serve as a template for data organization and presentation.

**Table 1: In Vitro MAO-B Inhibition

Troubleshooting & Optimization

Optimizing Conditions for Illudinine MAO-B Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Illudinine monoamine oxidase-B (MAO-B) inhibition assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Troubleshooting Guide

Encountering issues with your this compound MAO-B assay? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.

ProblemPossible CauseSuggested Solution
No or very low MAO-B enzyme activity Inactive Enzyme: Improper storage or handling of the MAO-B enzyme.Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Aliquot the enzyme upon first use.
Incorrect Assay Buffer pH: Most mammalian enzymes have optimal activity within a narrow pH range.[1]Use an assay buffer with a pH between 7.0 and 9.0 for optimal human MAO-B activity.[2] The provided assay buffer in most commercial kits is typically at pH 7.4.[3]
Assay components not at room temperature: Cold reagents can significantly slow down the enzymatic reaction.[3][4]Allow the assay buffer and other reagents to equilibrate to room temperature before starting the assay.[3][4]
Substrate Degradation: The MAO-B substrate may have degraded due to improper storage.Store substrates according to the manufacturer's instructions, typically protected from light and moisture at -20°C.[5]
High background fluorescence Autofluorescence of this compound: The test compound itself may be fluorescent at the assay's excitation and emission wavelengths.Run a control experiment with this compound in the assay buffer without the MAO-B enzyme to measure its intrinsic fluorescence. If it is fluorescent, subtract this background from your experimental wells.
Contaminated reagents or plates: Buffers, solvents, or the microplate itself can be sources of background fluorescence.Use high-quality, fresh reagents. For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background.[3][6]
Formation of fluorescent precipitates: this compound may have low solubility in the aqueous assay buffer, leading to the formation of light-scattering precipitates.See the "Low Potency or No Inhibition" section for solubility troubleshooting.
Inconsistent or non-reproducible results Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for the reaction components to ensure consistency across wells.[6]
Well-to-well variability in temperature: Uneven temperature across the microplate can affect enzyme kinetics.Ensure the plate is incubated in a stable temperature environment. A plate incubator is recommended.
Edge effects in the microplate: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.
Low Potency (High IC50) or No Inhibition by this compound This compound Solubility Issues: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[7] Ensure the final concentration of the organic solvent in the assay is low (typically ≤1-2%) to avoid affecting enzyme activity.[4][5] You may need to test the effect of the solvent on enzyme activity by running a solvent control.[5]
Incorrect Inhibitor Concentration Range: The concentrations of this compound tested may be too low to see an effect. The reported IC50 for this compound against MAO-B is approximately 18.3 µM.Prepare a serial dilution of this compound that brackets the expected IC50 value. A common range to start with is 0.1 to 100 µM.
Insufficient Pre-incubation Time: The inhibitor may require time to bind to the enzyme before the addition of the substrate.Pre-incubate the MAO-B enzyme with this compound for a set period (e.g., 10-30 minutes) at the assay temperature before adding the substrate.[3][4][5][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a MAO-B inhibitor?

A1: this compound is a sesquiterpenoid alkaloid that has been identified as an inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including the neurotransmitter dopamine.[9] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to an increase in its concentration in the brain. This mechanism is of interest for the research of neurological diseases such as Parkinson's and Alzheimer's disease.[10]

Q2: What type of assay is best suited for screening this compound's MAO-B inhibitory activity?

A2: Fluorometric assays are highly suitable for screening MAO-B inhibitors like this compound.[10] These assays are generally more sensitive than spectrophotometric methods and are adaptable to a high-throughput format.[8] A common fluorometric method involves measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction, using a fluorescent probe.[3][10]

Q3: How do I prepare my this compound sample for the assay?

A3: Due to the likely hydrophobic nature of this compound, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations for testing. It is crucial to ensure that the final concentration of the organic solvent in the assay wells is low (e.g., ≤1-2%) to prevent it from interfering with the enzyme activity.[4][5]

Q4: What are the optimal pH and temperature conditions for a MAO-B assay?

A4: Human MAO-B generally exhibits optimal activity in a pH range of 7.0 to 9.0.[2] Most commercially available MAO-B assay kits provide a buffer with a pH of approximately 7.4.[3] The optimal temperature for the assay is typically 37°C, which mimics physiological conditions.[5][11] However, some protocols also use room temperature (around 25°C).[3] Consistency in temperature is critical for reproducible results.

Q5: How can I be sure that this compound is specifically inhibiting MAO-B and not interfering with the assay components?

A5: To confirm that this compound is a true inhibitor and not an assay artifact, you should perform several control experiments. These include:

  • Testing for this compound's intrinsic fluorescence: As mentioned in the troubleshooting guide, measure the fluorescence of this compound in the assay buffer without the enzyme.

  • Checking for interference with the detection system: Some compounds can interfere with the fluorescent probe or the coupling enzyme (like horseradish peroxidase in some kits). To test for this, you can run the assay with a known amount of the final product (e.g., H₂O₂) in the presence and absence of this compound to see if it quenches the signal.

  • Determining the mode of inhibition: Performing enzyme kinetic studies by varying the substrate concentration at different fixed concentrations of this compound can help determine if the inhibition is competitive, non-competitive, or uncompetitive.

Experimental Protocols

Detailed Methodology: Fluorometric MAO-B Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound for MAO-B using a fluorometric assay that detects hydrogen peroxide production.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., p-tyramine or benzylamine)[12]

  • Fluorescent probe for H₂O₂ (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]

  • This compound

  • Known MAO-B inhibitor (e.g., selegiline) as a positive control

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom microplate[3]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and bring it to the desired assay temperature (e.g., 37°C).

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, prepare serial dilutions in assay buffer to create a range of working solutions (e.g., 10x the final desired concentrations).

    • Prepare a working solution of the positive control (e.g., selegiline).

    • Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, and HRP in assay buffer according to the manufacturer's recommendations or optimized concentrations.

  • Assay Protocol:

    • Add 10 µL of the this compound working solutions (or positive control, or assay buffer for the no-inhibitor control) to the wells of the 96-well plate.

    • Add 40 µL of the MAO-B enzyme working solution to each well.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 50 µL of a master mix containing the substrate, fluorescent probe, and HRP to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the fluorescent probe used (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red-based assays).[3]

  • Data Analysis:

    • For each concentration of this compound, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the reaction rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MAO-B Catalytic Pathway and Inhibition

Caption: Mechanism of MAO-B catalysis and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep Prepare Reagents: - this compound dilutions - MAO-B enzyme - Substrate/Probe Mix start->prep plate Plate Setup: Add this compound and MAO-B enzyme to wells prep->plate preincubate Pre-incubate (e.g., 15 min at 37°C) plate->preincubate start_reaction Initiate Reaction: Add Substrate/Probe Mix preincubate->start_reaction measure Kinetic Fluorescence Measurement start_reaction->measure analyze Data Analysis: - Calculate reaction rates - Plot dose-response curve measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining the IC50 of this compound for MAO-B.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Activity start Low/No MAO-B Activity q1 Are reagents at room temperature? start->q1 a1_no Equilibrate reagents to room temperature q1->a1_no No q2 Is the assay buffer pH correct (7.0-9.0)? q1->q2 Yes end Re-run Assay a1_no->end a2_no Prepare fresh buffer with correct pH q2->a2_no No q3 Is the enzyme stored correctly and not expired? q2->q3 Yes a2_no->end a3_no Use a new aliquot or lot of enzyme q3->a3_no No q4 Is the substrate viable? q3->q4 Yes a3_no->end a4_no Use fresh substrate q4->a4_no No q4->end Yes a4_no->end

Caption: A logical guide to troubleshooting low MAO-B enzyme activity.

References

Illudinine Reaction Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of illudinine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound presents several key challenges primarily related to specific, sensitive reaction steps. These include managing the tandem fragmentation/Knoevenagel-type condensation and the microwave-assisted oxidative cycloisomerization, which are crucial for forming the isoquinoline core.[1][2][3] Maintaining consistent yields and purity as reaction volumes increase can be difficult. Additionally, the original syntheses involved numerous steps, making process optimization critical for large-scale production.[3] A second-generation synthesis has been developed to be more efficient, utilizing a nitrile functional group as a precursor to the carboxylic acid, which improves selectivity and reactivity.[4][5]

Q2: Are there more efficient, second-generation synthetic routes available for this compound that are more suitable for scale-up?

A2: Yes, a more efficient seven-step synthesis has been developed with an overall yield of approximately 55%.[4][5][6][7] This "open and shut" strategy starts from dimedone and features a tandem ring-opening fragmentation and olefination to create key functionalities.[4][5] A significant innovation in this route is the use of a nitrile group instead of an ester as the precursor to the carboxylic acid of this compound, which enhances selectivity and reactivity at multiple stages.[4][5][6][8]

Q3: What role does microwave-assisted synthesis play in the production of this compound, and what are the considerations for scaling it up?

A3: Microwave heating is particularly effective for the high-temperature oxidative cycloisomerization step.[3][8] It has been shown to be more efficient than conventional heating methods, leading to higher reaction yields at specific temperatures and time points.[3] When scaling up, it is crucial to consider that selective microwave heating of polar solute aggregates is postulated to explain these improved outcomes.[3] Therefore, direct translation of small-scale microwave conditions to larger reactors may not be linear. Careful optimization of microwave parameters, including power, temperature, and reaction time, is necessary to maintain efficiency and safety at a larger scale.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the Knoevenagel condensation step Inefficient catalysis or suboptimal reaction conditions.Several catalysts have been explored for Knoevenagel condensations. For instance, ZrOCl2·8H2O in water has been reported to be effective for similar reactions, yielding 53-95% in 10-45 minutes.[3] Consider screening different catalysts and solvent systems to optimize this step for your specific scale.
Inconsistent results or degradation during oxidative cycloisomerization The product is unstable under the high-temperature reaction conditions.[3]Microwave heating has been shown to be more effective than conventional heating for this step.[3][8] Optimize the reaction temperature and time; yields were observed to be higher at 200 °C for 24 hours.[3] Avoid prolonged heating or excessively high temperatures.
Difficulty in reproducing literature procedures Minor variations in starting material purity, reagent stoichiometry, or reaction conditions.Before proceeding with a large-scale reaction, perform small-scale test reactions to confirm the procedure with your specific reagents and equipment. Pay close attention to details such as solvent purity and atmospheric conditions (e.g., inert atmosphere if required).
Product loss during workup and purification The product may be partially soluble in the aqueous layer or volatile.Always check all phases and waste streams for your product before discarding them. If you suspect your product is volatile, check the solvent in the rotovap trap. If a filtration step was performed, elute the filtration media with an appropriate solvent to recover any adsorbed product.[9]
Formation of unexpected byproducts The reaction may be sensitive to acid, base, water, or air, leading to side reactions or degradation.Before the full workup, take a small aliquot of the reaction mixture and test its stability with the planned workup reagents (e.g., acid, base). If instability is observed, modify the workup procedure to use milder conditions or avoid problematic reagents altogether.[9]

Experimental Protocols

Key Reaction: Microwave-Assisted Oxidative Cycloisomerization

This protocol is based on a key step in a reported total synthesis of this compound.[3]

Objective: To form the isoquinoline core of this compound through an inverse-demand intramolecular dehydro-Diels-Alder cycloaddition.[1][2]

Materials:

  • Precursor molecule (product of the preceding tandem fragmentation/Knoevenagel-type condensation)

  • High-boiling point solvent (e.g., mesitylene)

  • Oxidizing agent (as specified in the detailed literature procedure)

  • Microwave reactor

Procedure:

  • Dissolve the precursor molecule in the chosen high-boiling point solvent in a vessel suitable for microwave synthesis.

  • Add the oxidizing agent to the reaction mixture.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the optimized temperature (e.g., 200 °C) using microwave irradiation.[3]

  • Maintain the reaction at this temperature for the optimized duration (e.g., 24 hours).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the appropriate workup and purification steps to isolate the desired isoquinoline product.

Process Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Key Synthesis Steps cluster_end Final Product start Dimedone step1 Tandem Fragmentation/ Knoevenagel Condensation start->step1 8 Steps ~14% Yield step2 Microwave-Assisted Oxidative Cycloisomerization step1->step2 step3 Cascade SNAr/ Lossen Rearrangement step2->step3 step4 O-methylation step3->step4 end This compound step4->end

Caption: High-level workflow of an eight-step this compound synthesis.

troubleshooting_logic problem Low Reaction Yield check_reaction Reaction Monitoring (TLC, LC-MS) problem->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Side Products Formed check_reaction->side_products Yes check_workup Product Loss During Workup? check_reaction->check_workup No, reaction is clean optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions side_products->optimize_conditions final_product Improved Yield optimize_conditions->final_product product_in_waste Analyze Aqueous/Organic Layers and Filtration Media check_workup->product_in_waste Yes no_loss No Significant Loss check_workup->no_loss No modify_workup Modify Workup/Purification product_in_waste->modify_workup modify_workup->final_product

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Lack of Evidence for Illudinine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no published data supporting the activity of illudinine as an inhibitor of Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). Extensive searches of prominent scientific databases have yielded no studies that have investigated or established the selectivity of this compound for either of these enzymes. Therefore, a comparison guide on the selectivity of this compound for MAO-B over MAO-A cannot be constructed based on current scientific evidence.

To fulfill the structural and content requirements of the original request, this guide will instead focus on a well-characterized and clinically relevant selective MAO-B inhibitor, Selegiline , as a representative example. This will serve as a template to demonstrate how such a comparison guide would be presented if data for this compound were available.

Comparative Selectivity of MAO Inhibitors

The following table summarizes the inhibitory potency (IC50) of Selegiline and other reference MAO inhibitors against MAO-A and MAO-B. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference Compound Type
Selegiline 3,9004390.7Selective MAO-B Inhibitor
Rasagiline 4,2004.4954.5Selective MAO-B Inhibitor
Pargyline 5,0006083.3Selective MAO-B Inhibitor
Clorgyline 81,2000.0067Selective MAO-A Inhibitor
Tranylcypromine 2,3001,9001.21Non-selective MAO Inhibitor

Experimental Protocols for Determining MAO Inhibitory Activity

The determination of MAO-A and MAO-B inhibitory activity and selectivity is typically performed using an in vitro fluorometric assay.

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO enzymes. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (e.g., Selegiline) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • A solution containing the MAO enzyme (either MAO-A or MAO-B) in the assay buffer is added to the wells of a 96-well microplate.

    • Varying concentrations of the test compound (or vehicle control) are added to the wells.

    • The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • A reaction mixture containing the MAO substrate, HRP, and Amplex Red is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • The fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) is measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of reaction (increase in fluorescence per unit time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

    • The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Workflow for Determining MAO Inhibitor Selectivity

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant MAO-A & MAO-B D Pre-incubate MAO Enzyme with Test Compound A->D B Prepare Test Compound (e.g., Selegiline) Dilutions B->D C Prepare Assay Buffer & Reagents E Initiate Reaction with Substrate & Probe C->E D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 for MAO-A and MAO-B H->I J Calculate Selectivity Index (IC50_A / IC50_B) I->J K K J->K High Selectivity? L Selective Inhibitor K->L Yes M Non-selective or Unselective Inhibitor K->M No

Caption: Workflow for determining the selectivity of a compound for MAO-B over MAO-A.

Comparative Efficacy of Neuroactive Compounds in SH-SY5Y and PC12 Cell Models: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Illudinine: Extensive literature searches did not yield specific studies on the efficacy of this compound in either SH-SY5Y or PC12 cell models. Therefore, this guide provides a comparative overview of various neuroprotective and cytotoxic agents that have been evaluated in these widely used neuronal cell lines. The data presented here can serve as a valuable benchmark for researchers seeking to investigate the potential effects of novel compounds like this compound.

The human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line are fundamental in vitro models in neurobiology and neurotoxicology research.[1][2][3] SH-SY5Y cells, of human origin, are often used to study neurodegenerative diseases like Parkinson's and Alzheimer's, as they can be differentiated into a more mature neuron-like phenotype.[4][5][6] Similarly, PC12 cells are a well-established model for neuronal differentiation and neurosecretion studies, responding to nerve growth factor (NGF) by developing a phenotype resembling sympathetic neurons.[2][7] Both cell lines provide a valuable platform for screening the effects of various compounds on neuronal viability, differentiation, and signaling pathways.[4][8]

Neuroprotective Agents: A Comparative Analysis

A variety of natural and synthetic compounds have been investigated for their ability to protect neuronal cells from toxins and oxidative stress. The following tables summarize the efficacy of selected neuroprotective agents in SH-SY5Y and PC12 cells.

Efficacy in SH-SY5Y Cells
CompoundChallengeConcentrationOutcomeReference
Diaportheone A1 Aβ- or H₂O₂-induced toxicity10, 20 µMIncreased cell viability, reduced intracellular ROS[9]
Diaportheone A2 Aβ- or H₂O₂-induced toxicity10, 20 µMIncreased cell viability, reduced intracellular ROS[9]
Licochalcone D (LCD) H₂O₂-induced cytotoxicityNot specifiedImproved cell viability, reduced ROS and LDH levels[10]
Hesperetin H₂O₂-induced toxicity10–40 µMIncreased cell viability, decreased ROS and NO production[11]
Ladostigil H₂O₂- or Sin1-induced oxidative stress5.4 µMPartially reversed the decline in cell viability[12]
Efficacy in PC12 Cells
CompoundChallengeConcentrationOutcomeReference
IRA-3 H₂O₂-induced oxidative damage50 µM60.4% recovery of cell viability[13]
Naringenin Homocysteine-induced oxidative stressNot specifiedIncreased cell viability and survival rates[14]
Nervonic Acid (NA) 6-OHDA-induced oxidative stressLow concentrationsSignificantly increased cell viability, decreased lipid peroxidation[15]
Astaxanthin Homocysteine- and Glutamate-induced neurotoxicityNot specifiedProtects against neurotoxicity[16]

Cytotoxic Agents: A Comparative Analysis

Understanding the mechanisms of neurotoxicity is crucial for drug development and toxicology. The following tables summarize the cytotoxic effects of selected compounds in SH-SY5Y and PC12 cells.

Cytotoxicity in SH-SY5Y Cells
CompoundAssayConcentrationOutcomeReference
Much® (imidacloprid) MTTEC₅₀: 266.4 mg L⁻¹Concentration-dependent cytotoxicity[17]
Actara® (thiamethoxam) MTTEC₅₀: 653.2 mg L⁻¹Concentration-dependent cytotoxicity[17]
Cypermethrin (CM) LDH0-200µM (24-72h)Dose- and time-dependent cell death[18]
Cyanotoxins (MC-LR, NOD, CYN, BMAA) MTT10 nM (72h)Increased cell survival at low concentrations[19]
Cytotoxicity in PC12 Cells
CompoundAssayConcentrationOutcomeReference
Isoliquiritigenin (ISL) MTTIC₅₀: 17.8 ± 1.8 µMInduced apoptosis and autophagy[20]
L-DOPA Not specifiedTime and concentration dependentInduced cytotoxicity via autoxidation[21]
Forskolin (high levels) Not specified1.0 and 10 µMInduced apoptosis[22]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the assessment of neuroactive compounds.

Cell Culture and Differentiation
  • SH-SY5Y Cells: These human neuroblastoma cells are cultured in a medium such as a 1:1 mixture of MEM and F12, supplemented with fetal bovine serum (FBS).[12] Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (RA), sometimes in combination with other agents like brain-derived neurotrophic factor (BDNF) or phorbol esters.[5][6] A common protocol involves a 6-day differentiation period.[5]

  • PC12 Cells: This rat pheochromocytoma cell line is typically cultured in a medium supplemented with horse and fetal bovine serum.[8] Neuronal differentiation is induced by the addition of nerve growth factor (NGF) to the culture medium.[2][7]

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized and quantified by measuring its absorbance.[17]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium. Increased LDH activity in the medium is indicative of compromised cell membrane integrity and cell death.[10]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are often measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA).[9][10] After deacetylation by intracellular esterases, H₂DCFDA is oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is then measured using a microplate reader or flow cytometry and is proportional to the intracellular ROS levels.[9][23]

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. This allows for the analysis of changes in protein expression levels, such as those involved in signaling pathways or apoptosis (e.g., caspases, Bcl-2 family members).[13][20]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in evaluating neuroactive compounds, the following diagrams are provided.

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Efficacy cluster_2 Data Analysis & Conclusion Cell_Seeding Seed SH-SY5Y or PC12 cells Compound_Treatment Treat with Test Compound (e.g., this compound) Cell_Seeding->Compound_Treatment Induce_Toxicity Induce Toxicity (e.g., H₂O₂, 6-OHDA, Aβ) Compound_Treatment->Induce_Toxicity Viability_Assay Cell Viability/Cytotoxicity Assay (MTT, LDH) Induce_Toxicity->Viability_Assay ROS_Measurement ROS Measurement (H₂DCFDA) Induce_Toxicity->ROS_Measurement Data_Analysis Analyze Quantitative Data (IC₅₀, % Viability) Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Protein_Analysis->Data_Analysis Induce_T Toxicity Induce_T Toxicity Induce_T Toxicity->Protein_Analysis Conclusion Determine Neuroprotective or Cytotoxic Effect Data_Analysis->Conclusion

Caption: General workflow for evaluating neuroactive compounds.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates IRA3 IRA-3 IRA3->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, etc.) ARE->Antioxidant_Genes promotes transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: The Nrf2 signaling pathway in neuroprotection.

References

Illudinine studies in MPTP-induced Parkinson's models

Author: BenchChem Technical Support Team. Date: November 2025

###Comparative Guide to Neuroprotective Agents in MPTP-Induced Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease (PD) is a cornerstone in preclinical research, enabling the investigation of pathogenic mechanisms and the evaluation of potential therapeutic agents. While a definitive neuroprotective therapy for Parkinson's disease remains elusive, several compounds have demonstrated promise in mitigating the neurotoxic effects of MPTP in animal models. This guide provides a comparative overview of selected neuroprotective agents, summarizing their efficacy based on experimental data. Detailed experimental protocols and the signaling pathways implicated in their mechanisms of action are also presented to facilitate further research and drug development efforts. It is important to note that initial searches for "illudinine" in the context of MPTP-induced Parkinson's models did not yield relevant studies, and therefore this guide focuses on other well-documented neuroprotective compounds.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the performance of various neuroprotective agents in attenuating MPTP-induced neurodegeneration. Efficacy is assessed based on the protection of dopaminergic neurons, restoration of striatal dopamine levels, and improvement in motor function.

Table 1: Neuroprotection of Dopaminergic Neurons in the Substantia Nigra pars compacta (SNpc)

CompoundAnimal ModelMPTP RegimenTreatment ProtocolProtection of TH+ Neurons (% of Control)
Minocycline C57BL/6 Mice4 x 20 mg/kg (i.p.) at 2h intervals120 mg/kg (p.o.) daily~77%[1]
Gastrodin C57BL/6 Mice30 mg/kg/day (i.p.) for 5 days60 mg/kg (p.o.) daily for 15 daysSignificant protection (qualitative)[2][3]
Creatine MiceNot Specified1% in dietSignificant protection against loss of Nissl and TH-immunostained neurons[4]
Rhein C57BL/6 Mice30 mg/kg/day (i.p.) for 5 days50 mg/kg/day (i.p.) for 10 daysSignificant increase in TH+ neurons[5]
Rasagiline C57BL/6 MiceAcute MPTP model20 mg/kgSignificant increase in TH-positive neurons[6]
Ferulic Acid C57BL/6 Mice5 x 25 mg/kg (i.p.) at 24h intervals40 mg/kg daily for 7 daysAttenuated neuronal loss (qualitative)[7]
Sulforaphane MiceNot SpecifiedNot SpecifiedProtected against dopaminergic neuron death[8]

Table 2: Restoration of Striatal Dopamine Levels

CompoundAnimal ModelMPTP RegimenTreatment ProtocolStriatal Dopamine Levels (% of Control)
Minocycline C57BL/6 Mice4 x 20 mg/kg (i.p.) at 2h intervals120 mg/kg (p.o.) daily~83%[1]
Gastrodin C57BL/6 Mice30 mg/kg/day (i.p.) for 5 days60 mg/kg (p.o.) daily for 15 daysPrevented dopamine depletion (qualitative)[2][3]
Creatine MiceNot Specified1% in dietSignificant protection against dopamine depletion[4]
Rasagiline C57BL/6 MiceAcute MPTP model20 mg/kgSignificantly enhanced dopamine levels[6]
Coenzyme Q10 Aged C57BL/6 MiceNot Specified200 mg/kg/day in diet37% higher than MPTP alone group[9]

Table 3: Amelioration of Motor Deficits

CompoundAnimal ModelBehavioral TestOutcome
Gastrodin C57BL/6 MicePole Test & Rotarod TestAmeliorated bradykinesia and motor impairment[2][3]
Rhein C57BL/6 MicePole Test & Rotarod TestAmeliorated movement disorders[5]
Ferulic Acid C57BL/6 MiceVarious behavioral testsMitigated motor impairment[7]
Creatine Transgenic HD miceMotor performance testsImproved motor function[4]

Experimental Protocols

A generalized experimental protocol for inducing Parkinson's disease in mice using MPTP is outlined below, followed by specific administration protocols for the discussed neuroprotective agents.

MPTP-Induced Parkinson's Disease Model in C57BL/6 Mice:

  • Animals: Adult male C57BL/6 mice (8-10 weeks old, weighing 22-30 g) are commonly used due to their high sensitivity to MPTP.[10][11]

  • MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP-HCl. Dosages and frequency can vary to produce acute, sub-acute, or chronic models.

    • Acute Model: Four injections of 20 mg/kg MPTP (free base) at 2-hour intervals.[1]

    • Sub-acute Model: One injection of 30 mg/kg MPTP daily for five consecutive days.[10][11]

    • Semi-chronic Model: Intraperitoneal injection of 20 mg/kg MPTP-HCL every 24 hours for 4 weeks.[12]

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[11]

  • Outcome Measures:

    • Behavioral analysis: Motor coordination and balance are assessed using tests like the rotarod and pole test.

    • Neurochemical analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

    • Histological analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined via immunohistochemistry and stereological counting.

Administration Protocols for Neuroprotective Agents:

  • Minocycline: Oral administration of 120 mg/kg daily.[1]

  • Gastrodin: Oral administration of 60 mg/kg daily for 15 days, with MPTP administered during the last 5 days.[13]

  • Creatine: Administered as a 1% supplement in the diet.[4]

  • Rhein: Intraperitoneal injection of 50 mg/kg daily for 10 days.[5]

  • Rasagiline: Intraperitoneal injection of 20 mg/kg.[6]

  • Ferulic Acid: Oral administration of 40 mg/kg daily for 7 days.[7]

  • Coenzyme Q10: Administered as a 200 mg/kg/day supplement in the diet.[9]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through various signaling pathways, often targeting oxidative stress, inflammation, and apoptosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment animal_model C57BL/6 Mice grouping Random Grouping animal_model->grouping control Vehicle Control grouping->control mptp_group MPTP Administration grouping->mptp_group treatment_group Neuroprotective Agent + MPTP grouping->treatment_group behavioral Behavioral Tests (Rotarod, Pole Test) control->behavioral mptp_group->behavioral treatment_group->behavioral neurochemical Neurochemical Analysis (HPLC) behavioral->neurochemical histological Histological Analysis (Immunohistochemistry) neurochemical->histological

Caption: Experimental workflow for evaluating neuroprotective agents in an MPTP-induced mouse model of Parkinson's disease.

neuroprotective_pathways cluster_mptp MPTP-Induced Neurotoxicity cluster_agents Neuroprotective Interventions cluster_pathways Signaling Pathways MPTP MPTP MPP MPP+ MPTP->MPP Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis->Dopaminergic_Neuron_Death Minocycline Minocycline p38_MAPK p38 MAPK Inhibition Minocycline->p38_MAPK Sulforaphane Sulforaphane Nrf2 Nrf2 Activation Sulforaphane->Nrf2 Rasagiline Rasagiline MAO_B MAO-B Inhibition Rasagiline->MAO_B Ferulic_Acid Ferulic Acid Ferulic_Acid->Nrf2 Anti_inflammatory Anti-inflammatory Pathways (e.g., TLR4/NF-κB) Ferulic_Acid->Anti_inflammatory Creatine Creatine Energy_Metabolism Improved Energy Metabolism (PI3K/Akt) Creatine->Energy_Metabolism Rhein Rhein MAPK_IkB MAPK/IκB Inhibition Rhein->MAPK_IkB Gastrodin Gastrodin Gastrodin->Nrf2 Anti_apoptotic Anti-apoptotic Pathways (Bcl-2 family) Gastrodin->Anti_apoptotic p38_MAPK->Neuroinflammation inhibits Nrf2->Oxidative_Stress inhibits MAO_B->MPP inhibits Anti_inflammatory->Neuroinflammation inhibits Energy_Metabolism->Mitochondrial_Dysfunction improves MAPK_IkB->Neuroinflammation inhibits Anti_apoptotic->Apoptosis inhibits

Caption: Overview of MPTP-induced neurotoxic pathways and the signaling targets of various neuroprotective agents.

  • Minocycline: This tetracycline derivative exerts its neuroprotective effects by inhibiting microglial activation and suppressing neuroinflammation. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and caspase-1, key mediators of apoptosis.[7][14] Minocycline may also directly inhibit nitric oxide-induced neurotoxicity by blocking the phosphorylation of p38 MAP kinase.[1][15]

  • Gastrodin: The primary active component of the orchid Gastrodia elata, gastrodin, appears to protect dopaminergic neurons by regulating apoptosis. It has been shown to modulate the expression of the Bax/Bcl-2 family of proteins, thereby reducing caspase-3 activity.[2][3] Additionally, some studies suggest its involvement in activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.[6][16] More recent findings also point to its role in activating the MEK/ERK/VMAT2 signaling pathway to maintain dopamine homeostasis.[17]

  • Creatine: This organic acid is crucial for cellular energy homeostasis. Its neuroprotective mechanism is thought to involve the stabilization of mitochondrial function and the improvement of cellular energy metabolism.[4] Creatine supplementation can enhance the brain's energy reserves, thereby protecting neurons from the metabolic stress induced by MPTP. The PI3K/Akt/GSK3β signaling pathway has been implicated in its protective effects.[18]

  • Rhein: An anthraquinone found in rhubarb, rhein has demonstrated anti-inflammatory properties. Its neuroprotective effects in the MPTP model are associated with the inhibition of the MAPK/IκB signaling pathway.[5] By suppressing this pathway, rhein reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[5]

  • Rasagiline: As a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), rasagiline's primary mechanism is the prevention of the conversion of MPTP to its toxic metabolite, MPP+.[19] Beyond this, rasagiline has been shown to possess anti-apoptotic properties and may activate pro-survival signaling pathways such as the Akt/Nrf2 and tyrosine kinase receptor pathways.[9][20][21]

  • Ferulic Acid: This phenolic compound, abundant in plants, exhibits potent antioxidant and anti-inflammatory activities. Its neuroprotective effects are linked to the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[22] Ferulic acid may also inhibit neuroinflammation by modulating the TLR4/MyD88/NF-κB signaling pathway.[23][24]

  • Sulforaphane: An isothiocyanate found in cruciferous vegetables, sulforaphane is a potent activator of the Nrf2 signaling pathway.[8][25] By inducing the expression of a wide array of antioxidant and detoxification enzymes, sulforaphane enhances the cellular defense against oxidative stress, a key factor in MPTP-induced neurotoxicity.[26][27]

efficacy_comparison cluster_agents Neuroprotective Agents cluster_efficacy Neuroprotective Efficacy Minocycline Minocycline High_Efficacy High Minocycline->High_Efficacy ~77-83% protection Rasagiline Rasagiline Rasagiline->High_Efficacy Significant protection Creatine Creatine Moderate_Efficacy Moderate Creatine->Moderate_Efficacy Significant protection Sulforaphane Sulforaphane Promising_Efficacy Promising Sulforaphane->Promising_Efficacy Protective effects Ferulic_Acid Ferulic Acid Ferulic_Acid->Moderate_Efficacy Attenuated neurotoxicity Rhein Rhein Rhein->Moderate_Efficacy Ameliorated deficits Gastrodin Gastrodin Gastrodin->Moderate_Efficacy Ameliorated deficits

Caption: Comparative efficacy of neuroprotective agents in MPTP-induced Parkinson's disease models.

References

A Comparative Analysis of Illudinine and Other Illudalane Sesquiterpenoids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The illudalane sesquiterpenoids, a class of natural products primarily isolated from fungi and ferns, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of Illudinine and other notable illudalane sesquiterpenoids, focusing on their cytotoxic, anti-inflammatory, and antiparasitic properties, alongside their mechanisms of action. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.

At a Glance: Comparative Biological Activities

This compound distinguishes itself from many other illudalane sesquiterpenoids through its recently discovered activity as a monoamine oxidase B (MAO-B) inhibitor, suggesting potential applications in neurodegenerative diseases. In contrast, compounds like Illudin S and Granuloinden B have demonstrated potent cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data for a selection of these compounds.

Table 1: Comparative Cytotoxicity of Illudalane Sesquiterpenoids

CompoundCell Line(s)IC50 / CC50Reference(s)
This compound Data Not Available--
Illudin S Myeloid and T-lymphocyte leukemia cells6-11 nM[1]
Illudin M Huh7 (human hepatoma), MT4 (human T-cell leukemia)Potent cytotoxic activity (specific IC50 not provided in abstract)[2]
Granuloinden B Huh7, MT4CC50: 6.7 µM (Huh7), 0.15 µM (MT4)[2]

Table 2: Comparative MAO-B Inhibitory Activity

CompoundAssayIC50Reference(s)
This compound Monoamine Oxidase B (MAO-B) Inhibition18 ± 7.1 µM
Other Illudalanes Data Not Available--

Table 3: Comparative Anti-inflammatory and Antiparasitic Activities

CompoundActivityAssay/OrganismIC50Reference(s)
This compound Anti-inflammatoryData Not Available--
This compound AntiparasiticData Not Available--
Other Illudalanes General Anti-inflammatory ActivityVariousNot specified
Other Illudalanes General Antiparasitic ActivityVariousNot specified

Unraveling the Mechanisms: Signaling Pathways and Cellular Effects

The diverse biological activities of illudalane sesquiterpenoids stem from their distinct mechanisms of action. This compound's role as a MAO-B inhibitor contrasts with the DNA-damaging properties of compounds like Illudin S.

This compound and Monoamine Oxidase B Inhibition

This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound can increase dopamine levels, a mechanism that is a cornerstone in the treatment of Parkinson's disease. The downstream effects of MAO-B inhibition may also include neuroprotective and anti-inflammatory actions.

MAO_B_Inhibition This compound This compound MAOB MAO-B This compound->MAOB Inhibits Increased_Dopamine Increased Dopamine Levels This compound->Increased_Dopamine Dopamine_Metabolites Dopamine Metabolites MAOB->Dopamine_Metabolites Dopamine Dopamine Dopamine->MAOB Metabolized by Neuroprotection Neuroprotection Increased_Dopamine->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Increased_Dopamine->Anti_inflammatory

Mechanism of this compound as a MAO-B inhibitor.
Illudin S and DNA Damage Pathway

Illudin S exerts its potent cytotoxic effects through a mechanism involving DNA damage. It acts as an alkylating agent, forming covalent adducts with DNA. This leads to the inhibition of DNA synthesis and replication, ultimately triggering cell death. The repair of Illudin S-induced DNA lesions often involves the transcription-coupled nucleotide excision repair (TC-NER) pathway.

DNA_Damage_Pathway Illudin_S Illudin S DNA_Adducts DNA Adducts Illudin_S->DNA_Adducts Forms DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Adducts->DNA_Synthesis_Inhibition Replication_Fork_Stalling Replication Fork Stalling DNA_Adducts->Replication_Fork_Stalling TC_NER TC-NER Pathway DNA_Adducts->TC_NER Repaired by Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Replication_Fork_Stalling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Cytotoxic mechanism of Illudin S via DNA damage.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Procedure A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 values G->H

General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specific duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B. A common method involves a fluorometric or colorimetric detection of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Workflow:

MAOB_Inhibition_Assay_Workflow cluster_workflow MAO-B Inhibition Assay Procedure A 1. Prepare MAO-B enzyme and substrate solutions B 2. Add test compound at various concentrations to wells A->B C 3. Add MAO-B enzyme to the wells and pre-incubate B->C D 4. Initiate the reaction by adding the MAO-B substrate C->D E 5. Incubate for a specific time at 37°C D->E F 6. Add a detection reagent that reacts with H2O2 to produce a signal E->F G 7. Measure the fluorescence or absorbance F->G H 8. Calculate the percentage of inhibition and IC50 value G->H

General workflow for a MAO-B inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a detection reagent (e.g., a probe that fluoresces in the presence of H2O2 and horseradish peroxidase).

  • Compound Incubation: The test compound is added to the wells of a microplate at various concentrations.

  • Enzyme Addition: MAO-B enzyme is added to the wells, and the plate is pre-incubated.

  • Reaction Initiation: The reaction is started by adding the MAO-B substrate.

  • Incubation: The plate is incubated at 37°C for a predetermined time.

  • Signal Detection: The detection reagent is added, and the resulting fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of MAO-B inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The comparative analysis of this compound and other illudalane sesquiterpenoids reveals a fascinating diversity in their biological activities and mechanisms of action. While Illudin S and its analogs have been extensively studied for their potent anticancer properties mediated by DNA damage, this compound emerges as a promising candidate for neuroprotective therapies due to its MAO-B inhibitory activity. Further research is warranted to explore the full therapeutic potential of this compound, particularly in the areas of cytotoxicity, anti-inflammatory, and antiparasitic effects, to provide a more comprehensive comparison with other members of this intriguing class of natural products. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate future investigations and drug development efforts in this field.

References

Unlocking the Therapeutic Potential of the Illudalane Scaffold: A Comparative Guide to Illudinine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of Illudinine and its analogs reveals a fascinating divergence in biological activity, from monoamine oxidase B inhibition to potent cytotoxicity. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of drug discovery and development.

The fungal metabolite this compound, a sesquiterpene alkaloid with the characteristic illudalane skeleton, has emerged as a molecule of interest due to its unique biological activities. While the broader class of illudins are known for their cytotoxic properties, this compound itself has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This guide explores the structure-activity relationship (SAR) of this compound and related illudalane sesquiterpenes, offering a comparative look at their potential therapeutic applications.

Comparative Biological Activity of this compound and Related Illudalane Sesquiterpenes

Recent studies have highlighted the distinct biological profiles of this compound and other illudalane-type sesquiterpenes. While this compound exhibits moderate MAO-B inhibitory activity, other analogs, such as Granuloinden B, display potent cytotoxic effects against cancer cell lines. This functional divergence underscores the therapeutic potential of the illudalane scaffold and the critical role of specific structural modifications.

CompoundBiological ActivityTarget/Cell LineIC50/CC50 Value (µM)
This compound MAO-B InhibitionMAO-B18 ± 7.1
Granuloinden B CytotoxicityHuh7 (Hepatoma)6.7
MT4 (T-cell)0.15

Structure-Activity Relationship (SAR) Insights

The structure of this compound, with its fused ring system and nitrogen-containing side chain, is crucial for its MAO-B inhibitory activity. Preliminary assays with synthetic analogs of this compound have suggested that the natural product's structure is optimized for this activity, as none of the tested derivatives showed superior potency[1].

In contrast, the potent cytotoxicity of illudalane sesquiterpenes like Granuloinden B appears to be linked to the presence of reactive functional groups that can alkylate biological macromolecules. The core illudalane skeleton serves as a scaffold for these reactive moieties, and modifications to this core can significantly impact cytotoxic potency. For instance, the presence of a spirocyclopropane ring in some illudin analogs is thought to be important for their antiproliferative activity[2].

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of this compound and its analogs against MAO-B can be determined using a fluorometric assay. The general principle involves the oxidative deamination of a substrate by MAO-B, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The fluorescence intensity is proportional to the MAO-B activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.

General Protocol:

  • Enzyme and Compound Preparation: Recombinant human MAO-B is used as the enzyme source. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in assay buffer.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the MAO-B enzyme, the test compound, and the assay buffer. A control group without the inhibitor is also included.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the MAO-B substrate (e.g., benzylamine or a proprietary substrate).

  • Fluorescence Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of illudalane sesquiterpenes can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., Huh7, MT4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (or IC50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

G Workflow for this compound Analog Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization synthesis->purification maob_assay MAO-B Inhibition Assay purification->maob_assay cytotoxicity_assay Cytotoxicity Assay purification->cytotoxicity_assay ic50_calc IC50/CC50 Determination maob_assay->ic50_calc cytotoxicity_assay->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: A flowchart illustrating the key stages in the development and assessment of this compound analogs.

Future Directions

The distinct biological activities of this compound and other illudalane sesquiterpenes highlight the versatility of this natural product scaffold. Future research should focus on a more systematic exploration of the SAR of this compound analogs for both MAO-B inhibition and cytotoxicity. The synthesis of a focused library of analogs with modifications at various positions of the illudalane core, followed by comprehensive biological evaluation, will be crucial for identifying key structural features that govern their activity and selectivity. Such studies will pave the way for the development of novel therapeutic agents for neurodegenerative diseases and cancer.

References

Cross-Reactivity Profile of Illudinine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the known enzymatic interactions of Illudinine, a fungal metabolite, with a focus on its cross-reactivity. This document summarizes available experimental data, details relevant methodologies, and presents key information in a clear, comparative format to support further research and development.

Executive Summary

This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), representing its first reported biological activity.[1][2] While comprehensive cross-reactivity screening against a broad panel of enzymes has not been extensively published, the activity of structurally related compounds, such as illudalic acid, suggests potential interactions with other enzyme families, notably protein tyrosine phosphatases (PTPs). This guide presents the current state of knowledge regarding this compound's enzymatic inhibition profile, offering a foundation for further investigation into its selectivity and potential off-target effects.

Enzymatic Inhibition Profile of this compound

The primary and thus far only directly confirmed enzymatic target of this compound is Monoamine Oxidase B (MAO-B).

Monoamine Oxidase B (MAO-B) Inhibition

Preliminary assays have demonstrated that this compound inhibits MAO-B with a half-maximal inhibitory concentration (IC50) in the micromolar range.[1][2][3] Several synthetic analogues of this compound have been developed and tested; however, none have shown superior inhibitory activity compared to the natural product.

Table 1: Inhibitory Activity of this compound against Monoamine Oxidase B (MAO-B)

EnzymeInhibitorIC50 (µM)
Monoamine Oxidase B (MAO-B)This compound18 ± 7.1[1][2]

Potential Cross-Reactivity with Protein Tyrosine Phosphatases (PTPs)

While direct experimental data on the effect of this compound on Protein Tyrosine Phosphatases (PTPs) is not currently available, a structurally related compound, illudalic acid, has been identified as a potent and selective inhibitor of the Leukocyte Common Antigen-Related (LAR) subfamily of PTPs.[4][5] This finding suggests that the core structure shared by this compound and illudalic acid may have an affinity for the active sites of these phosphatases. Further investigation is warranted to determine if this compound exhibits similar inhibitory activity against PTPs.

Experimental Methodologies

Determination of MAO-B Inhibitory Activity (Fluorometric Assay)

The inhibitory activity of this compound against MAO-B can be determined using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidase-catalyzed oxidation of a substrate.

Materials:

  • Human recombinant MAO-B

  • This compound (or other test compounds)

  • MAO-B substrate (e.g., tyramine, benzylamine)

  • Horseradish peroxidase (HRP)

  • A suitable fluorogenic probe (e.g., Amplex Red, ADHP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the MAO-B enzyme solution to the assay buffer containing various concentrations of this compound or the vehicle control. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate, HRP, and the fluorogenic probe to the wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing Molecular Interactions and Pathways

To aid in the conceptualization of this compound's mechanism of action and potential cross-reactivity, the following diagrams illustrate the relevant pathways and experimental workflows.

MAO_B_Inhibition_Pathway cluster_MAO Monoamine Oxidase B (MAO-B) Catalytic Cycle Monoamine_Substrate Monoamine Substrate (e.g., Dopamine) MAO_B MAO-B Enzyme Monoamine_Substrate->MAO_B Binds to Active Site Aldehyde_Product Aldehyde Product MAO_B->Aldehyde_Product H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 NH3 Ammonia (NH₃) MAO_B->NH3 This compound This compound This compound->MAO_B Inhibits

Figure 1. Simplified signaling pathway of MAO-B inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - MAO-B Enzyme - this compound dilutions - Substrate, HRP, Probe B Pre-incubate MAO-B with this compound A->B C Initiate Reaction with Substrate Mix B->C D Measure Fluorescence Kinetics C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Figure 2. Experimental workflow for determining MAO-B inhibition.

Conclusion and Future Directions

The current body of evidence establishes this compound as a novel inhibitor of MAO-B. However, its broader selectivity profile remains largely unexplored. The inhibitory action of the related compound, illudalic acid, on PTPs highlights a potential area for future cross-reactivity studies. To fully characterize the pharmacological profile of this compound, comprehensive screening against a diverse panel of enzymes, including other monoamine oxidases (MAO-A) and various phosphatases, is recommended. Such studies will be crucial in determining the selectivity of this compound and its potential as a lead compound for therapeutic development.

References

Illuminating Illudinine: A Comparative Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the fungal metabolite Illudinine, focusing on its established biological activities and potential therapeutic applications. Through objective comparison with alternative compounds, supported by experimental data and detailed methodologies, this document serves as a resource for researchers in pharmacology and medicinal chemistry.

Primary Biological Activity: Monoamine Oxidase B Inhibition

The principal and most rigorously documented biological activity of this compound is the selective inhibition of Monoamine Oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine, in the central nervous system.[2] Inhibition of this enzyme increases the synaptic availability of dopamine, a strategy employed in the treatment of neurodegenerative disorders such as Parkinson's disease.[3][4]

Comparative Inhibition Data

This compound exhibits moderate potency as a MAO-B inhibitor. Its performance, as measured by the half-maximal inhibitory concentration (IC50), is compared with other notable MAO-B inhibitors in the table below. The data highlights that while this compound is a validated inhibitor, other synthetic and natural compounds demonstrate significantly higher potency.

CompoundTypeSource / ClassMAO-B IC50
This compound Sesquiterpene AlkaloidFungal Metabolite18.0 µM[1]
SelegilineIrreversible InhibitorSynthetic / PropargylamineUsed as reference
LazabemideReversible InhibitorSynthetic / Pyridine derivative0.018 µM (18 nM)[5]
Compound 2bReversible InhibitorSynthetic / Thiosemicarbazone0.042 µM[6]
PiloquinoneNatural ProductStreptomyces pilosus1.21 µM[7][8]
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric Method)

The determination of MAO-B inhibitory activity is commonly performed using a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination.

Objective: To quantify the concentration-dependent inhibition of recombinant human MAO-B by a test compound (e.g., this compound).

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine or a proprietary substrate)

  • Developer solution

  • Fluorescent Probe (e.g., GenieRed Probe, Ex/Em = 535/587 nm)

  • Positive Control Inhibitor (e.g., Selegiline)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (this compound) and the positive control (Selegiline) at 10 times the final desired concentration in Assay Buffer. The final solvent concentration should not exceed 2%.

  • Reaction Setup: To assigned wells of the 96-well plate, add 10 µL of the test inhibitor dilutions, positive control, or Assay Buffer (for Enzyme Control wells).

  • Enzyme Addition: Prepare a diluted MAO-B enzyme solution according to the manufacturer's instructions. Add 50 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Prepare a Substrate Solution containing the MAO-B substrate, Developer, and Fluorescent Probe in Assay Buffer. Add 40 µL of the Substrate Solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) kinetically at 37°C for a period of 10-40 minutes.

  • Data Analysis: Determine the rate of reaction by selecting two time points in the linear portion of the fluorescence curve. Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Therapeutic Potential

Neurodegenerative Diseases

The primary therapeutic potential of this compound lies in its activity as a MAO-B inhibitor. Selective MAO-B inhibitors are established therapeutic agents for Parkinson's disease, used both as monotherapy in early stages and as adjunct therapy to levodopa to reduce motor fluctuations.[2][4] By inhibiting dopamine degradation, these compounds can alleviate motor symptoms.[3] Further research could explore this compound's potential in this context, focusing on its blood-brain barrier permeability and in vivo efficacy.

MAOB_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Dopamine_post Dopamine_post Dopamine_syn->Dopamine_post Uptake

Potential Anti-Inflammatory Effects

While no studies have directly evaluated the anti-inflammatory properties of this compound, there is a growing body of evidence that MAO-B inhibitors can exert anti-inflammatory effects.[9] MAO-B activity has been linked to the generation of reactive oxygen species (ROS) and the activation of the NF-κB pathway, which can lead to increased expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][10] By inhibiting MAO-B, compounds can reduce the expression of these inflammatory mediators.[10][11] This suggests a plausible, yet unproven, secondary therapeutic potential for this compound in neuroinflammatory conditions or other diseases with an inflammatory component.

Experimental_Workflow start start assay_prep assay_prep start->assay_prep incubation incubation assay_prep->incubation reaction reaction incubation->reaction measurement measurement reaction->measurement analysis analysis measurement->analysis data_table data_table analysis->data_table pathway pathway analysis->pathway lit_search lit_search lit_search->data_table secondary secondary pathway->secondary

Distinction from Anticancer Illudins

It is critical to distinguish this compound from the structurally related class of sesquiterpenoids known as Illudins (e.g., Illudin S and Illudin M). While they share a common biosynthetic origin, their biological activities are distinct. Illudins exhibit potent anticancer activity through a mechanism involving DNA alkylation after metabolic activation.[12][13][14] There is currently no scientific evidence to suggest that this compound possesses similar cytotoxic or anticancer properties. Its reported activity is confined to MAO-B inhibition.

Unexplored Activities: Antimicrobial and Broader Anti-Inflammatory Effects

A thorough review of existing literature reveals no dedicated studies on the potential antimicrobial or direct anti-inflammatory activities of this compound. These areas remain unexplored and could present avenues for future research, given the broad spectrum of activities often found in fungal natural products.

Conclusion and Future Directions

This compound is a natural product with a confirmed, moderate activity as a selective MAO-B inhibitor. Its therapeutic potential is primarily aligned with the treatment of neurodegenerative diseases, a hypothesis that requires further validation through in vivo studies. The potential for anti-inflammatory effects, based on the known downstream consequences of MAO-B inhibition, offers an exciting secondary avenue for investigation. Future research should focus on total synthesis of this compound and its analogs to improve potency and drug-like properties, alongside in vivo testing to confirm its efficacy and safety profile for potential development as a therapeutic agent.

References

Illudinine: A Meta-Analysis of Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the current research findings on Illudinine, a fungal metabolite. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a consolidated view of its synthesis, biological activity, and mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Quantitative Data Summary

The primary biological activity identified for this compound is the inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] The following table summarizes the key quantitative finding.

CompoundTargetIC50 Value (µM)Source
This compoundMonoamine Oxidase B (MAO-B)18 ± 7.1[1][2][3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While several synthetic analogues of this compound have been created, none have demonstrated superior inhibitory activity compared to the parent compound.[3]

Experimental Protocols

Synthesis of this compound

This compound has been synthesized from commercially available dimedone. Two primary synthesis routes have been reported with varying efficiency.

Method 1: Seven-Step Synthesis

This method reports an overall yield of approximately 55%.[1][2][3][4] The key strategic elements of this synthesis are:

  • "Open and Shut" Strategy: This involves a ring-opening and subsequent ring-closing of the initial dimedone structure.[1][2][3][4]

  • Tandem Ring-Opening Fragmentation and Olefination: This step establishes an alkyne and a vinyl-arene functionality.[1][2][3]

  • Oxidative Cycloisomerization: This final key step forms the this compound framework.[1][2][3] A notable innovation in this synthesis is the use of a nitrile functional group as a precursor to the carboxylic acid, which improves selectivity and reactivity.[1][2][3]

Method 2: Eight-Step Synthesis

This alternative route results in a 14% overall yield.[5][6] The critical steps in this pathway include:

  • Tandem Fragmentation/Knoevenagel-Type Condensation: This initial phase establishes the core structure.[5][6]

  • Microwave-Assisted Oxidative Cycloisomerization: This step is crucial for creating the isoquinoline core of this compound.[5][6]

Monoamine Oxidase B (MAO-B) Inhibition Assay

The following is a generalized protocol for determining the MAO-B inhibitory activity of a compound like this compound, based on standard fluorometric methods.

Objective: To determine the concentration of the test compound required to inhibit 50% of the MAO-B enzyme activity (IC50).

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., tyramine, benzylamine)

  • A suitable probe that detects hydrogen peroxide (a byproduct of the MAO reaction)

  • Assay buffer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known MAO-B inhibitor, e.g., selegiline)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the MAO-B enzyme, substrate, and detection probe in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction: a. To the wells of the 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. Include wells for a positive control and a no-inhibitor (enzyme only) control. c. Add the MAO-B enzyme to all wells and incubate for a specified time at 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the MAO-B substrate.

  • Detection: Add the detection probe, which will react with the hydrogen peroxide produced by the MAO-B reaction to generate a fluorescent signal.

  • Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Normalize the reaction rates to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

G cluster_synthesis This compound Synthesis Workflow Dimedone Dimedone Fragmentation Tandem Fragmentation/ Knoevenagel Condensation Dimedone->Fragmentation Intermediate Alkyne & Vinyl-Arene Intermediate Fragmentation->Intermediate Cycloisomerization Microwave-Assisted Oxidative Cycloisomerization Intermediate->Cycloisomerization This compound This compound Cycloisomerization->this compound

Caption: A simplified workflow of this compound synthesis from dimedone.

G cluster_pathway This compound's Mechanism of Action This compound This compound MAOB Monoamine Oxidase B (MAO-B) This compound->MAOB Inhibition Oxidative_Deamination Oxidative Deamination MAOB->Oxidative_Deamination Monoamines Monoamine Neurotransmitters (e.g., Dopamine) Monoamines->Oxidative_Deamination Metabolites Metabolites Oxidative_Deamination->Metabolites

Caption: The inhibitory effect of this compound on the MAO-B signaling pathway.

References

Safety Operating Guide

Proper Disposal of Illudinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Illudinine must adhere to stringent disposal protocols due to its cytotoxic and genotoxic nature. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the environment.

This compound, an isoquinoline alkaloid, is recognized for its biological activity, including its role as a monoamine oxidase inhibitor (MAOI). Its cytotoxic properties, similar to the related compound Illudin S, necessitate that it be handled as a hazardous substance. Illudin S is known to be a potent genotoxic agent that can cause DNA damage. Due to the inherent risks associated with this compound, direct chemical neutralization in a standard laboratory setting is not recommended without validated inactivation procedures. The primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration by a licensed hazardous waste management facility.

Immediate Safety and Handling

Before any disposal procedures, it is critical to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, immediately cordon off the area. Small spills of solid material should be carefully wiped up with a damp cloth, avoiding dust generation. Large spills should be handled by trained emergency personnel. All spill cleanup materials must be disposed of as cytotoxic waste.

  • Avoid Direct Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the key identifiers and properties of this compound.

PropertyValue
Chemical Name 9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
CAS Number 18500-63-5
Known Biological Activity Monoamine Oxidase Inhibitor (MAOI), Cytotoxic

Disposal Protocol: Step-by-Step Guidance

The disposal of this compound waste must be managed through a certified hazardous waste disposal service. The following steps outline the operational plan for waste segregation and preparation for pickup.

  • Waste Segregation: All materials that have come into contact with this compound must be considered cytotoxic waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (e.g., gloves, lab coats).

    • Spill cleanup materials.

  • Waste Containment:

    • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Waste."

    • Solid Waste: Non-sharp solid waste should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Cytotoxic Waste."

    • Liquid Waste: Liquid waste containing this compound should be collected in a sealed, non-reactive container. This container must also be clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste."

    • The biohazard symbol.

    • The name of the primary hazardous component (this compound).

    • The date of waste accumulation.

  • Storage: Store all cytotoxic waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.

  • Disposal: Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. High-temperature incineration is the required disposal method.[1][2][3]

Experimental Protocols Referenced

The determination of this compound's cytotoxic and genotoxic potential is based on studies of the closely related compound, Illudin S. Research has shown that Illudins are highly toxic and their active metabolites can damage DNA.[4] The disposal recommendations are derived from established guidelines for the management of cytotoxic and genotoxic waste from governmental and safety organizations.[1][2][3][5][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

IlludinineDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation and Containment cluster_storage_disposal Storage and Final Disposal start Handling of this compound waste_gen Generation of this compound Waste (Unused chemical, contaminated labware, PPE) start->waste_gen is_sharp Is the waste sharp? waste_gen->is_sharp sharps_container Place in labeled 'Cytotoxic Sharps' container is_sharp->sharps_container Yes solid_or_liquid Is the waste solid or liquid? is_sharp->solid_or_liquid No storage Store in designated secure hazardous waste area sharps_container->storage solid_container Place in labeled 'Cytotoxic Solid Waste' container solid_container->storage liquid_container Place in labeled 'Cytotoxic Liquid Waste' container liquid_container->storage solid_or_liquid->solid_container Solid solid_or_liquid->liquid_container Liquid disposal Arrange for pickup by licensed hazardous waste service storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.